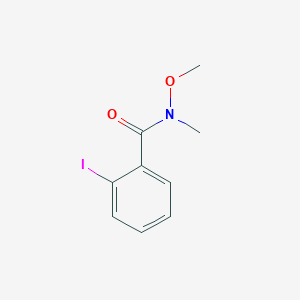

2-iodo-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-iodo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEZXBOGQXBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-iodo-N-methoxy-N-methylbenzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-iodobenzoic acid with N-methyl-N-methoxyamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 2-iodo-N-methoxy-N-methylbenzamide may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) are used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anticancer and anti-inflammatory activities.

Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The methoxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

2-Iodo vs. Bromo/Chloro Analogues

- Its logP value (2.16) suggests moderate lipophilicity, suitable for medicinal chemistry applications .

- 4-Bromo-N-(2-nitrophenyl)benzamide : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in 2-iodo-N-methoxy-N-methylbenzamide. X-ray studies reveal distinct molecular packing due to nitro group interactions .

Key Insight : Iodine’s polarizability and larger atomic radius may stabilize transition states in metal-catalyzed reactions, whereas bromine/chloro analogues are more cost-effective for industrial applications.

Amide Nitrogen Substituent Variations

N-Methoxy-N-methyl vs. N-Alkyl/Aryl Groups

- 2-Iodo-N-isopropyl-5-methoxybenzamide (C₁₁H₁₄INO₂): The N-isopropyl group enhances steric hindrance, making it effective as a hypervalent iodine catalyst in oxidation reactions. Its 5-methoxy group further modulates electronic properties .

- 2-Iodo-N-phenylbenzamide (Benodanil, C₁₃H₁₀INO): The N-phenyl group increases lipophilicity (logP ~3.6), aligning with its use as a pesticide. In contrast, the N-methoxy-N-methyl group in 2-iodo-N-methoxy-N-methylbenzamide improves solubility in polar solvents .

Key Insight : N-Methoxy-N-methyl groups balance solubility and steric effects, favoring synthetic versatility over niche applications like pesticidal activity.

Electronic and Steric Effects

- N-(2-Iodophenyl)-4-methoxybenzamide (C₁₄H₁₂INO₂): The 4-methoxy group on the benzamide ring and 2-iodophenyl amide substituent create a conjugated electron-donor system. Its molecular weight (353.15 g/mol) and extended structure suggest utility in materials science .

- N-(Anthracenyl)benzamide Derivatives: Bulky anthraquinone groups impose significant steric constraints, limiting reactivity compared to 2-iodo-N-methoxy-N-methylbenzamide’s compact structure .

Key Insight : The 2-iodo substituent in 2-iodo-N-methoxy-N-methylbenzamide provides a balance of electronic activation and moderate steric demand, ideal for C–H functionalization or cross-coupling reactions.

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Table 2: Spectroscopic Data for 2-Iodo-N-methoxy-N-methylbenzamide

| Technique | Key Data (δ, ppm) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.75 (d, J=8.0 Hz), 3.39 (m, 3H), 3.32 (m) | |

| ¹³C NMR (CDCl₃) | 170.8 (C=O), 92.5 (C-I), 61.5 (OCH₃) | |

| HRMS (m/z) | [M+H]⁺: 291.9847 (calc. 291.9828) |

Research Findings and Implications

- Synthetic Advantages : The 97% yield of 2-iodo-N-methoxy-N-methylbenzamide surpasses many analogues (e.g., N-(anthracenyl)benzamide at 94% ), likely due to optimized acylation conditions.

- Toxicity Considerations : Analogues like 2-iodo-N-methylbenzamide exhibit inhalation and dermal toxicity, suggesting rigorous safety studies are needed for 2-iodo-N-methoxy-N-methylbenzamide .

Biological Activity

2-Iodo-N-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

2-Iodo-N-methoxy-N-methylbenzamide has the following chemical structure:

- Molecular Formula : C10H12N2O2I

- CAS Number : 842135-31-3

The presence of iodine in the structure is significant for its biological interactions, particularly in receptor binding and modulation.

The biological activity of 2-iodo-N-methoxy-N-methylbenzamide is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has shown potential as a sigma receptor ligand, which is crucial for modulating pain pathways and exhibiting anti-cancer properties .

Sigma Receptor Interaction

Research indicates that compounds targeting sigma receptors can influence glucose metabolism in tumor cells. For instance, studies have demonstrated that sigma ligands can induce a transient increase in glucose uptake in cancer cells, which may precede apoptosis . This mechanism could be relevant for 2-iodo-N-methoxy-N-methylbenzamide, suggesting its role in cancer therapy.

In Vitro Studies

- Cell Line Studies : In vitro experiments using human melanoma cell lines have shown that treatment with sigma ligands results in significant reductions in tumor growth and alterations in metabolic activity . The compound's ability to modulate sigma receptors could enhance the efficacy of traditional chemotherapeutics.

- NMR Spectroscopy : The compound's structural analysis via NMR spectroscopy revealed slow rotation across the C-N bond and the presence of rotamers, indicating potential conformational flexibility that may influence its interaction with biological targets .

Case Studies

- Combination Therapy : A study explored the combination of 2-iodo-N-methoxy-N-methylbenzamide with other therapeutic agents, demonstrating enhanced anti-cancer effects through synergistic action on sigma receptors. Such combinations could overcome drug resistance observed in melanoma treatments .

Table 1: Summary of Biological Activities

Table 2: NMR Spectroscopy Data

| Temperature (°C) | Chemical Shift (δ) | Proton Environment |

|---|---|---|

| Room Temp | 3.00 - 3.81 | OMe and NMe protons |

| 40 | 3.14 - 3.64 | Broadened signals |

| 50 | Sharp Singlets | NMe and OMe protons |

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-N-methoxy-N-methylbenzamide, and what reaction conditions optimize yield?

The compound is synthesized via direct acylation of 2-iodobenzoic acid using oxalyl chloride and catalytic DMF in dichloromethane (DCM), followed by reaction with N,O-dimethylhydroxylamine. This method yields 97% of the product as a yellow oil, with purity confirmed by H NMR (e.g., δ 7.75 ppm for the aromatic proton adjacent to iodine) and HRMS (M+H: 291.9847) . Optimized conditions include stoichiometric control of oxalyl chloride (5 eq.) and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing 2-iodo-N-methoxy-N-methylbenzamide, and what key spectral features confirm its structure?

Key techniques include:

- H NMR : Aromatic protons appear as a doublet (δ 7.75 ppm, J = 8.0 Hz) and triplet (δ 7.31 ppm, J = 7.5 Hz), with methoxy and methyl groups at δ 3.32–3.39 ppm .

- C NMR : Signals at δ 170.8 ppm (amide carbonyl) and δ 92.5 ppm (C-I) confirm the structure .

- HRMS : Exact mass matching (M+H: 291.9828 calculated vs. 291.9847 observed) validates molecular composition .

Q. What role does 2-iodo-N-methoxy-N-methylbenzamide serve as a synthetic intermediate in organic chemistry?

As a Weinreb amide , it facilitates ketone synthesis via nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents), retaining the iodine substituent for subsequent cross-coupling reactions . Its stability under basic conditions makes it ideal for multi-step syntheses.

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of 2-iodo-N-methoxy-N-methylbenzamide?

Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:

- Multi-technique validation : Combine H/C NMR, IR (for carbonyl stretches ~1650 cm), and X-ray crystallography (using SHELX for structure refinement) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational anomalies .

Q. What strategies mitigate challenges in purifying 2-iodo-N-methoxy-N-methylbenzamide given its physical state as a yellow oil?

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30%) to separate polar byproducts.

- Derivatization : Convert the oil to a crystalline derivative (e.g., via salt formation with HCl) for recrystallization .

- High-vacuum distillation : Employ short-path distillation under reduced pressure to isolate the pure compound .

Q. How does the iodine substituent influence the reactivity of N-methoxy-N-methylbenzamide derivatives in cross-coupling reactions?

The ortho-iodo group enables Ullmann or Suzuki couplings for biaryl synthesis. Its electron-withdrawing effect stabilizes transition metals (e.g., Pd) during catalysis, while steric hindrance at the ortho position can direct coupling to specific positions . Comparative studies with non-iodinated analogs show enhanced reactivity in C-C bond formation.

Q. What experimental design considerations are critical when employing 2-iodo-N-methoxy-N-methylbenzamide in multi-step syntheses?

- Stability : Avoid strong acids/bases to prevent cleavage of the Weinreb amide.

- Compatibility : Ensure iodine survives prior steps (e.g., reduce exposure to reducing agents).

- Sequential functionalization : Use iodine for late-stage diversification (e.g., cross-coupling after ketone formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.